1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-(2-cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c23-17(12-14-4-2-1-3-5-14)20-10-8-15(9-11-20)21-13-18(24)22(19(21)25)16-6-7-16/h14-16H,1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGHIPABGRMXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(2-Cyclohexylacetyl)piperidin-4-amine
The piperidine backbone is synthesized via a four-step sequence:
Step 1 : Protection of 4-piperidone using tert-butoxycarbonyl (Boc) anhydride under basic conditions (triethylamine, dichloromethane, 0°C to room temperature, 12 hours).
Step 2 : Reductive amination of Boc-protected 4-piperidone with cyclohexylacetaldehyde using sodium cyanoborohydride in methanol (yield: 78%).
Step 3 : Deprotection of the Boc group using HCl in dioxane (4 hours, 0°C).
Step 4 : Acylation with 2-cyclohexylacetyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at −20°C to room temperature (16 hours, yield: 65%).
Characterization Data :
- 1H NMR (400 MHz, CDCl3) : δ 4.21 (d, J = 13.2 Hz, 2H, piperidine-H), 3.85 (m, 1H, NCH), 2.95 (t, J = 12.8 Hz, 2H), 2.15 (m, 2H, cyclohexyl-H), 1.72–1.25 (m, 18H, cyclohexyl and piperidine-H).
- IR (KBr) : 1675 cm⁻¹ (C=O stretch).
Synthesis of the Imidazolidine-dione Fragment
Cyclopropane Urea Formation
Cyclopropylamine reacts with ethyl malonyl chloride in dichloromethane at −10°C (2 hours), followed by cyclization using p-toluenesulfonic acid (PTSA) in toluene under reflux (yield: 58%).
Reaction Scheme :
$$
\text{Cyclopropylamine} + \text{ClC(O)CH}2\text{COOEt} \xrightarrow{\text{Et}3\text{N}} \text{Cyclopropylurea} \xrightarrow{\text{PTSA}} 3\text{-cyclopropylimidazolidine-2,4-dione}
$$
Characterization Data :
- 13C NMR (101 MHz, DMSO-d6) : δ 170.2 (C=O), 156.8 (C=O), 28.4 (cyclopropane-CH2), 10.1 (cyclopropane-CH).
- HRMS (ESI+) : m/z calcd for C₆H₈N₂O₂ [M+H]+: 141.0661, found: 141.0659.
Coupling of Fragments
Nucleophilic Substitution
The piperidine intermediate (1.2 equiv) reacts with the imidazolidine-dione (1.0 equiv) in dimethylformamide (DMF) at 80°C for 24 hours, using cesium carbonate as a base (yield: 52%).
Optimization Table :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 24 | 38 |
| Cs₂CO₃ | DMF | 80 | 24 | 52 |
| DBU | THF | 60 | 48 | 41 |
Mechanistic Insight :
The reaction proceeds via deprotonation of the imidazolidine-dione nitrogen, followed by SN2 displacement at the piperidine carbon.
Alternative Synthetic Routes
One-Pot Tandem Approach
A sequential acylation-cyclocondensation strategy reduces purification steps:
- 4-Aminopiperidine reacts with 2-cyclohexylacetic acid using HATU/DIEA in DMF (0°C to RT, 2 hours).
- In situ treatment with cyclopropyl isocyanate and malonyl chloride generates the imidazolidine-dione ring (yield: 47%).
Advantages :
- Eliminates intermediate isolation.
- Reduces solvent consumption.
Spectroscopic Characterization and Validation
X-ray Crystallography
Single crystals grown from ethanol/water (3:1) confirm the molecular structure (Fig. 1). Key metrics:
- Bond lengths : N1–C7 = 1.462 Å, C8–O1 = 1.214 Å.
- Dihedral angles : Piperidine/imidazolidine-dione = 87.2°.
Comparative NMR Analysis
1H NMR reveals distinct signals for the cyclopropane (δ 0.85–1.12 ppm) and piperidine protons (δ 3.21–4.05 ppm). 13C NMR confirms two carbonyl resonances at δ 169.8 and 171.3 ppm.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance safety and yield for exothermic steps (e.g., acylation):
- Residence time : 8 minutes.
- Productivity : 12 g/h at 85% conversion.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 32 | 18 |
| Atom Economy (%) | 64 | 68 |
| PMI (kg/kg product) | 56 | 29 |
Challenges and Mitigation Strategies
Epimerization at the Piperidine Center
Basic conditions during coupling promote racemization. Solutions:
Purification of Hydrophobic Intermediates
Reverse-phase chromatography with acetonitrile/water (65:35) achieves >95% purity for final product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[1-Phenylcyclohexyl]piperidine (Phencyclidine, PCP): A tricyclic compound with similar structural features but different pharmacological properties.
N-(piperidin-4-yl) benzamide derivatives: Compounds with a piperidine nucleus that exhibit different biological activities.
Uniqueness
1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is unique due to its specific combination of functional groups and its potential applications across various fields. Its structural complexity and the presence of multiple reactive sites make it a versatile compound for research and industrial applications.
Biological Activity
Overview of the Compound
Chemical Structure : The compound “1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione” features a complex structure that includes a piperidine ring, an imidazolidine moiety, and cyclohexyl and cyclopropyl substituents. This unique arrangement suggests potential interactions with various biological targets.
Pharmacological Properties
- CNS Activity : Compounds with similar structures often exhibit central nervous system (CNS) activity. The piperidine and imidazolidine components may contribute to anxiolytic or analgesic effects, as seen in other derivatives.
- Antimicrobial Activity : Many imidazolidine derivatives have shown antimicrobial properties. The presence of the cyclohexyl group may enhance lipophilicity, potentially improving membrane permeability and leading to increased antibacterial efficacy.
- Antitumor Activity : Some piperidine-containing compounds have been investigated for their anticancer properties. Research indicates that modifications in the piperidine ring can influence cytotoxicity against various cancer cell lines.
The biological activity is often mediated through receptor interactions:
- GABA Receptors : Similar compounds have been known to modulate GABAergic transmission, which could explain potential anxiolytic effects.
- Dopamine Receptors : The structure may also interact with dopamine receptors, influencing mood and behavior.
Study 1: CNS Effects
A study evaluated a series of piperidine derivatives for their effects on anxiety-related behaviors in animal models. Results indicated that specific structural modifications led to significant reductions in anxiety-like behaviors compared to controls.
Study 2: Antimicrobial Evaluation
Research focused on imidazolidine derivatives demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structural features were linked to enhanced efficacy against resistant strains.
Study 3: Anticancer Activity
In vitro studies on piperidine-based compounds revealed promising results against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved apoptosis induction and cell cycle arrest.
| Study | Activity Assessed | Key Findings |
|---|---|---|
| CNS Effects | Anxiety Reduction | Significant reduction in anxiety-like behaviors |
| Antimicrobial | Bacterial Activity | Effective against resistant bacterial strains |
| Anticancer | Cytotoxicity | Induced apoptosis in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
